

Application Note: Chemical Synthesis of Apigenin 7-O- β -D-Glucuronide Standards

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Compound of Interest

Compound Name: Apigenin 7-O- β -glucuronide

Cat. No.: B14797613

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Abstract & Introduction

Apigenin 7-O-

β -D-glucuronide is a critical Phase II metabolite of the bioactive flavone apigenin. In pharmacokinetic (PK) and drug metabolism studies, this conjugate serves as a primary biomarker for apigenin bioavailability and clearance. However, isolating high-purity standards from biological matrices (e.g., urine or plasma) is low-yielding and plagued by matrix interference.

This Application Note details a robust chemical synthesis protocol to generate analytical-grade Apigenin 7-O-

β -D-glucuronide. Unlike enzymatic methods which can be costly and difficult to scale, this chemical pathway utilizes a modified Koenigs-Knorr glycosylation strategy. This approach ensures precise regioselectivity at the 7-hydroxyl position and exclusive stereoselectivity for the β -anomer, providing a self-validating system for generating reference standards.

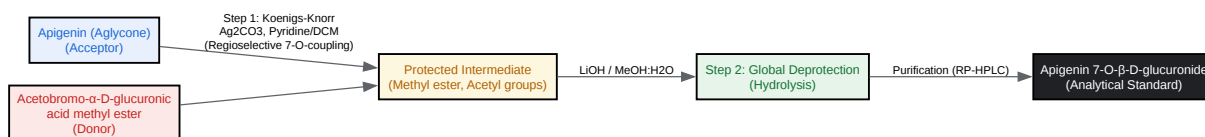
Retrosynthetic Analysis

The synthesis is designed to overcome two primary challenges:

- Regioselectivity: Apigenin possesses three hydroxyl groups (4', 5, and 7). The 7-OH is the most acidic (), allowing for selective glycosylation under controlled basic conditions without extensive protection of the 4' and 5 positions.
- Stereoselectivity: The target is the -glycosidic linkage.[1] Using a glucuronyl donor with a participating group at C-2 (e.g., an acetyl group) ensures -selectivity via neighboring group participation.

Pathway Diagram

The following diagram illustrates the chemical pathway from the aglycone to the final glucuronide standard.



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Caption: Retrosynthetic pathway utilizing neighboring group participation for

-selectivity and acidity differences for 7-O-regioselectivity.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12][13]

- Acceptor: Apigenin (≥98% purity).
- Donor: Methyl 2,3,4-tri-O-acetyl-1-bromo-

-D-glucopyranuronate (Acetobromo-glucuronate).

- Promoter: Silver Carbonate () or Silver Oxide ().^[2]
- Solvents: Anhydrous Pyridine, Dichloromethane (DCM), Methanol (MeOH).
- Deprotection: Lithium Hydroxide (LiOH), Acetic Acid.

Step 1: Regioselective Glycosylation (Modified Koenigs-Knorr)

This step couples the sugar donor to the apigenin acceptor. The use of silver carbonate as a promoter scavenges the bromide leaving group, while the pyridine acts as a mild base to deprotonate the acidic 7-OH.

- Preparation: Flame-dry a 100 mL round-bottom flask containing 4Å molecular sieves under Argon atmosphere.
- Dissolution: Dissolve Apigenin (270 mg, 1.0 mmol) in anhydrous Pyridine:DCM (1:1 v/v, 20 mL). Stir until fully dissolved.
- Activation: Add Silver Carbonate (, 414 mg, 1.5 mmol) to the mixture. Stir for 30 minutes in the dark (wrap flask in aluminum foil) to activate the surface.
- Coupling: Dropwise add a solution of Acetobromo-glucuronate donor (480 mg, 1.2 mmol) in DCM (5 mL) over 10 minutes.
- Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor by TLC (Mobile phase: Toluene:Ethyl Acetate 2:1). The product (protected glucuronide) will appear as a new spot with higher than apigenin.

- Work-up: Filter the reaction mixture through a Celite pad to remove silver salts. Wash the pad with DCM.
- Extraction: Wash the filtrate with 1M HCl (to remove pyridine), saturated _____, and brine. Dry over _____ and concentrate in vacuo.
- Intermediate Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the Protected Intermediate (Methyl (apigenin-7-yl-2,3,4-tri-O-acetyl-_____-D-glucopyranosid)uronate).

Step 2: Global Deprotection (Saponification)

This step removes the three acetyl protecting groups and hydrolyzes the methyl ester to the free carboxylic acid in a single workflow.

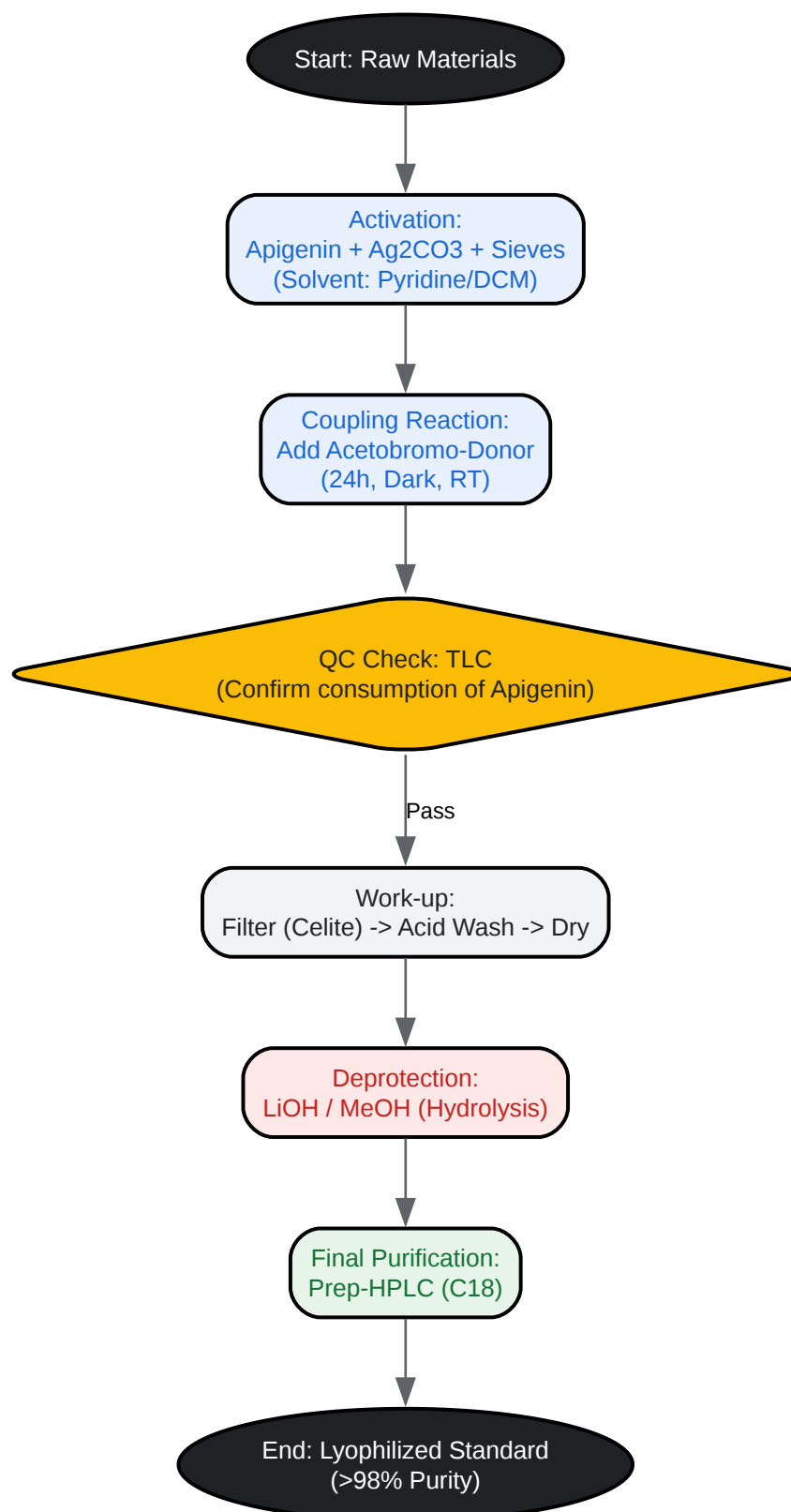
- Dissolution: Dissolve the Protected Intermediate (100 mg) in MeOH (10 mL).
- Hydrolysis: Add 1.0 M LiOH aqueous solution (2.0 mL) dropwise at 0°C.
- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
 - Mechanism:^{[1][3][4][5][6][7]} The methoxide/hydroxide ions attack the acetyl esters and the methyl ester.
- Neutralization: Cool to 0°C and adjust pH to ~3.0 using 1M Acetic Acid or HCl. This protonates the glucuronic acid carboxylate (_____ to _____).
- Isolation: Evaporate the methanol under reduced pressure. The product may precipitate; if not, extract with n-Butanol or purify directly.

Step 3: Purification & Polishing

For use as an analytical standard, the compound must be >98% pure.

- Solid Phase Extraction (SPE): Load the crude aqueous residue onto a C18 SPE cartridge. Wash with water (to remove salts) and elute with 50% MeOH/Water.
- Preparative HPLC:
 - Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).
 - Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
 - Gradient: 10% B to 60% B over 30 minutes.
 - Detection: UV at 335 nm (Apigenin Band I absorption).
- Lyophilization: Freeze-dry the collected fractions to obtain Apigenin 7-O-
-D-glucuronide as a yellow amorphous powder.

Experimental Workflow Diagram



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Caption: Step-by-step experimental workflow for the synthesis and purification of Apigenin 7-O-glucuronide.

Characterization & Quality Control

To validate the standard, compare experimental data against the following reference values.

Spectroscopic Data Table

Parameter	Method	Expected Signal / Value	Structural Assignment
UV-Vis	HPLC-DAD	268 nm, 335 nm	Typical Flavone Band II (Benzoyl) & Band I (Cinnamoyl)
MS	ESI-MS (-)	445.08	Molecular Ion (Calc. MW = 446.36)
1H-NMR	500 MHz, DMSO-d6	5.15 (d, Hz, 1H)	H-1" (Anomeric): Doublet with large confirms -linkage.
12.98 (s, 1H)	5-OH: Chelated hydroxyl (downfield).		
6.45 (d, 1H), 6.85 (d, 1H)	H-6, H-8: A-ring protons (shifted vs aglycone).		
13C-NMR	125 MHz, DMSO-d6	170.5 (COOH)	C-6": Carboxylic acid of glucuronide.
99.8 (C-1")	C-1": Anomeric carbon.		

Stability & Storage

- Solid State: Stable for >2 years at -20°C when protected from light and moisture.

- Solution: Unstable in basic pH (ring opening/oxidation). Prepare stock solutions in DMSO or Methanol; store at -80°C. Avoid repeated freeze-thaw cycles.

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